Diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate
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Overview
Description
Diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate is an organic compound that features a benzamide group, a chlorophenoxy group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Benzamidomethyl Intermediate: Reacting benzylamine with a suitable acyl chloride to form the benzamide intermediate.
Introduction of Chlorophenoxy Group: Reacting the benzamide intermediate with 4-chlorophenol in the presence of a base to form the chlorophenoxy derivative.
Formation of Propanedioate Moiety: Esterification of the chlorophenoxy derivative with diethyl malonate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or the chlorophenoxy group to a phenol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield amines or phenols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(benzamidomethyl)-2-phenoxypropanedioate: Similar structure but without the chlorine atom.
Diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate: Similar structure with a methyl group instead of chlorine.
Diethyl 2-(benzamidomethyl)-2-(4-nitrophenoxy)propanedioate: Similar structure with a nitro group instead of chlorine.
Uniqueness
Diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
diethyl 2-(benzamidomethyl)-2-(4-chlorophenoxy)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO6/c1-3-27-19(25)21(20(26)28-4-2,29-17-12-10-16(22)11-13-17)14-23-18(24)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCDXCYODBWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)C1=CC=CC=C1)(C(=O)OCC)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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